Cas no 1424536-26-4 (N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide)

N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1424536-26-4
- AKOS034510394
- N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide
- EN300-26689324
- Z649070624
- N-(1-cyanocyclopentyl)-2,3-diphenyl-3,4-dihydropyrazole-5-carboxamide
-
- インチ: 1S/C22H22N4O/c23-16-22(13-7-8-14-22)24-21(27)19-15-20(17-9-3-1-4-10-17)26(25-19)18-11-5-2-6-12-18/h1-6,9-12,20H,7-8,13-15H2,(H,24,27)
- InChIKey: DMYUCWVYQWJQIW-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC(C2C=CC=CC=2)N(C2C=CC=CC=2)N=1)NC1(C#N)CCCC1
計算された属性
- せいみつぶんしりょう: 358.17936134g/mol
- どういたいしつりょう: 358.17936134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 616
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 68.5Ų
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26689324-0.05g |
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide |
1424536-26-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamideに関する追加情報
Professional Introduction to N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide (CAS No. 1424536-26-4)
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1424536-26-4, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates a cyclopentyl ring substituted with a cyano group, flanked by two phenyl groups and connected to a pyrazole core through an amide linkage. This configuration imparts distinct chemical and biological characteristics that make it of particular interest to researchers.
The compound's pyrazole moiety is a well-known pharmacophore in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to interact with various biological targets. The presence of the cyano group on the cyclopentyl ring introduces additional reactivity, enabling diverse chemical modifications that can fine-tune its pharmacological profile. The two phenyl groups attached to the pyrazole ring contribute to hydrophobic interactions and may enhance binding affinity to biological receptors. These structural features collectively position N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide as a versatile scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in exploring heterocyclic compounds for their potential applications in treating various diseases. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide suggests that it may exhibit similar bioactivities. Preliminary computational studies have indicated that this compound could interact with biological targets such as enzymes and receptors involved in disease pathways. These findings are particularly exciting as they highlight the compound's potential as a lead molecule for further medicinal chemistry optimization.
The synthesis of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide presents an intriguing challenge due to the complexity of its molecular framework. Advanced synthetic methodologies have been employed to construct the cyclopentyl ring and introduce the necessary substituents with high precision. Techniques such as cycloaddition reactions, cross-coupling reactions, and amide bond formation have been crucial in achieving the desired product. The synthesis process also emphasizes the importance of purity and yield optimization to ensure that subsequent biological evaluations are conducted on high-quality material.
The pharmacological evaluation of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is currently underway in several research laboratories. Initial in vitro studies have shown promising results regarding its interaction with specific biological targets relevant to cancer and inflammation. These findings align with the broader trend of utilizing heterocyclic compounds as starting points for drug development. The compound's ability to modulate key signaling pathways suggests that it could serve as a foundation for creating more effective therapeutic strategies.
In addition to its potential therapeutic applications, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide also offers insights into the structural determinants that contribute to bioactivity. By studying its interactions with biological targets, researchers can gain valuable information about how different functional groups influence molecular recognition processes. This knowledge can be leveraged to design future generations of bioactive molecules with enhanced efficacy and reduced side effects.
The future prospects for N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide are bright, with ongoing research aimed at elucidating its full pharmacological profile and exploring potential clinical applications. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into tangible therapeutic benefits. As our understanding of this compound grows, it is likely that new derivatives will be developed through structure-based drug design approaches.
The significance of this compound extends beyond its immediate applications; it serves as a testament to the power of heterocyclic chemistry in addressing complex biological challenges. The continued exploration of such molecules will undoubtedly contribute to advancements in drug discovery and provide new hope for patients suffering from various diseases.
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